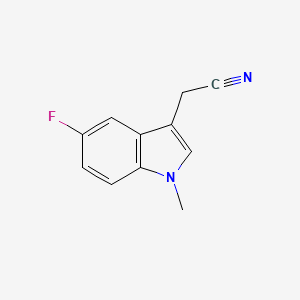
2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as n-alkylindoles . It is a derivative of indole, which is a heterocyclic compound that is structurally similar to benzene and pyrrole .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H13FN2 . The InChI code for this compound is 1S/C10H7FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 174.18 . It is a powder at room temperature and has a melting point of 58-59°C . It exhibits high fluorescence quantum yield and good thermal stability .Wissenschaftliche Forschungsanwendungen
Analytical Applications in Forensic Cases
A study by Shi et al. (2020) developed a UHPLC-MS/MS method for detecting a synthetic cannabinoid and its metabolites in human hair, highlighting the compound's relevance in forensic toxicology. The method demonstrates high sensitivity and specificity, making it valuable for identifying substance abuse cases. Although the focus is on a specific synthetic cannabinoid, the analytical techniques and principles could be applicable to compounds like 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile in forensic contexts (Shi et al., 2020).
Contributions to Organic Synthesis
Takeuchi et al. (2000) demonstrated the efficient synthesis of 3-fluorooxindoles from indoles using Selectfluor, indicating the significance of fluoro-containing indoles in organic synthesis. This method could potentially be applied to synthesize derivatives of 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile, providing access to novel compounds for further research (Takeuchi, Tarui, & Shibata, 2000).
Electroluminescence and OLED Applications
Muruganantham et al. (2019) synthesized donor-π-acceptor fluorophores based on 2-(1H-indol-3-yl)acetonitrile, examining their potential in organic light-emitting diode (OLED) applications. The study highlights the compound's thermal stability and high fluorescence quantum yield, making it a promising candidate for electroluminescence research and OLED development (Muruganantham et al., 2019).
Role in Medicinal Chemistry
Fensome et al. (2008) explored the structural modification of pyrrole-oxindole derivatives for progesterone receptor modulation. While the specific compound is not directly mentioned, the research illustrates the broader relevance of fluoroindole derivatives in designing new pharmaceutical agents, suggesting potential medicinal applications for 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile (Fensome et al., 2008).
Fluorination and Nucleophilic Reactivity Studies
Zhao and Gabbaï (2011) investigated nucleophilic fluorination reactions, starting from aqueous fluoride ion solutions. This study's insights into the reactivity and fluorination techniques could inform synthetic strategies involving 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile, enhancing its utility in organic synthesis (Zhao & Gabbaï, 2011).
Eigenschaften
IUPAC Name |
2-(5-fluoro-1-methylindol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNCUDGACUBKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

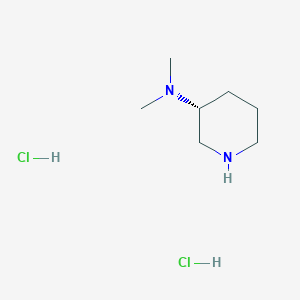
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2879801.png)


![(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2879805.png)
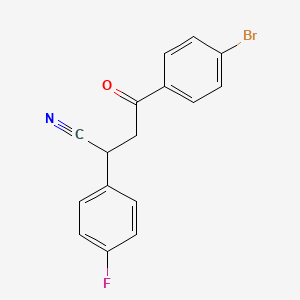
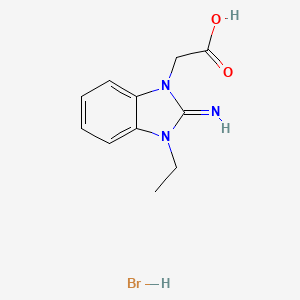

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2879813.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2879814.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2879815.png)
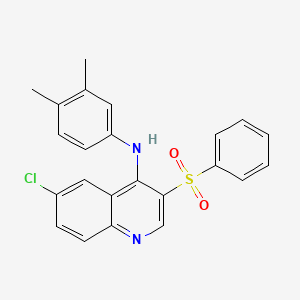
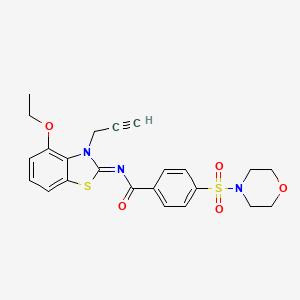
![4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B2879818.png)